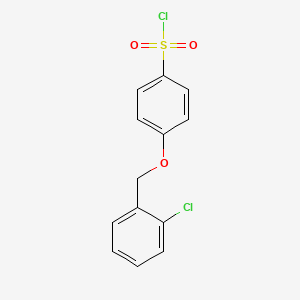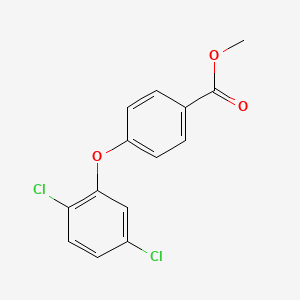
(2-Aminobenzothiazol-6-yloxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(2-amino-6-benzothiazolyl)oxy]- (9CI) is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.236 g/mol . This compound is characterized by the presence of an acetic acid moiety linked to a benzothiazole ring substituted with an amino group at the 2-position and an oxy group at the 6-position. The benzothiazole ring is a heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2-amino-6-benzothiazolyl)oxy]- (9CI) typically involves the reaction of 2-amino-6-hydroxybenzothiazole with acetic anhydride or acetyl chloride under acidic or basic conditions . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of acetic acid, [(2-amino-6-benzothiazolyl)oxy]- (9CI) may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired production scale and efficiency. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(2-amino-6-benzothiazolyl)oxy]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and oxy groups on the benzothiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions may require catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Acetic acid, [(2-amino-6-benzothiazolyl)oxy]- (9CI) has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, [(2-amino-6-benzothiazolyl)oxy]- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzothiazole ring is known to interact with nucleophilic sites in proteins, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of acetic acid, [(2-amino-6-benzothiazolyl)oxy]- (9CI), with similar chemical properties but lacking the acetic acid moiety.
2-Mercaptobenzothiazole: Another benzothiazole derivative with a thiol group instead of an amino group, used in rubber vulcanization and as a corrosion inhibitor.
6-Hydroxybenzothiazole: A benzothiazole derivative with a hydroxyl group at the 6-position, used in the synthesis of various organic compounds.
Uniqueness
Acetic acid, [(2-amino-6-benzothiazolyl)oxy]- (9CI) is unique due to the presence of both amino and oxy groups on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-[(2-amino-1,3-benzothiazol-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H8N2O3S/c10-9-11-6-2-1-5(3-7(6)15-9)14-4-8(12)13/h1-3H,4H2,(H2,10,11)(H,12,13) |
InChI Key |
PDJWWBDTLVGZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12124106.png)

![4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12124112.png)


![5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12124134.png)

![1-(2,5-dichloro-4-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12124143.png)
![(2E)-3-(3-bromo-4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12124153.png)
![Ethyl 5-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylene]-7-methyl-3-ox o-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12124161.png)
![Benzonitrile, 4-[amino(5-chloro-2-benzofuranyl)methyl]-](/img/structure/B12124162.png)


![1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-](/img/structure/B12124191.png)
